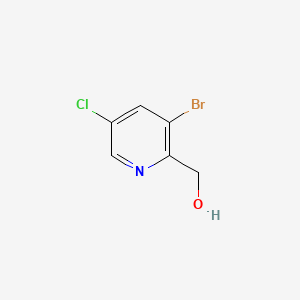
(3-Bromo-5-chloropyridin-2-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-5-chloropyridin-2-yl)methanol” is a compound with the CAS Number: 1227599-26-9. It has a molecular weight of 222.47 and its IUPAC name is (3-bromo-5-chloro-2-pyridinyl)methanol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “(3-Bromo-5-chloropyridin-2-yl)methanol” involves the use of triethylamine in dichloromethane at -15℃ for 2 hours . The reaction mixture is quenched with water and diluted with EtOAc, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous Na2S04, filtered, and concentrated under reduced pressure to get the crude product .Molecular Structure Analysis
The InChI code for “(3-Bromo-5-chloropyridin-2-yl)methanol” is 1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 . This code provides a unique representation of the compound’s molecular structure.It is stored under an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Activités insecticides
Ce composé a été testé pour ses propriétés insecticides. Des tests préliminaires de bioessai ont indiqué que certains dérivés de ce composé ont montré un taux de mortalité de 70 % envers Mythimna separata Walker à une concentration de 200 mg/L .
Propriétés fongicides
Certains dérivés du (3-Bromo-5-chloropyridin-2-yl)méthanol ont présenté des activités fongicides intéressantes, en particulier contre Physalospora piricola, avec un taux d'inhibition de la croissance de 92,3 % à 50 mg/L, suggérant un potentiel en tant que nouvelles structures directrices fongicides .
Production de pesticides
Le composé sert d'intermédiaire dans la production de pesticides à base d'anthranilamide de haute pureté, contribuant à des méthodes qui visent un rendement et une efficacité élevés .
Synthèse de dérivés de pyrazole
Il est utilisé dans la synthèse de nouveaux dérivés de pyrazole qui ont des activités biologiques potentielles .
Préparation du chlorantraniliprole
This compound est impliqué dans le processus de préparation du chlorantraniliprole, un insecticide utilisé en agriculture .
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYTSWGANTCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856617 |
Source


|
| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-26-9 |
Source


|
| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)









![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)
![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)


